

In-Depth Technical Guide: Isodihydroauroglaucin from Eurotium sp.

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Compound of Interest

Compound Name: *Isodihydroauroglaucin*

Cat. No.: B12420345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isodihydroauroglaucin**, a bioactive secondary metabolite sourced from fungi of the genus *Eurotium*. The document details its production, isolation, and characterization, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Introduction

Isodihydroauroglaucin is a prenylated benzaldehyde derivative belonging to the class of polyketides, which are synthesized through a combination of the polyketide and terpenoid pathways in fungi.^{[1][2]} First identified in terrestrial and marine-derived *Eurotium* species, this orange-colored compound is often found alongside other structurally related metabolites such as auroglaucin, tetrahydroauroglaucin, and flavoglaucin.^{[1][2]} The unique chemical structure of **isodihydroauroglaucin** and its congeners has drawn interest for their potential biological activities, making them valuable targets for natural product research and drug discovery.

Production of Isodihydroauroglaucin

Fungal Strain and Fermentation

Isodihydroauroglaucin can be reliably produced through the fermentation of *Eurotium* species. A notable example is the marine sponge-derived fungus *Eurotium chevalieri*. The following table summarizes the optimized fermentation parameters for the production of **isodihydroauroglaucin** and related benzaldehyde derivatives.

Parameter	Value/Description
Fungal Strain	Eurotium chevalieri
Culture Medium	Potato Dextrose Broth (PDB) supplemented with 3% NaCl
Inoculation	Ten agar plugs from an actively growing colony per 250 mL flask containing 180 mL of medium
Incubation Temperature	24 °C
Agitation	120 rpm
Incubation Time	14 days
Culture Volume	20 x 250 mL Erlenmeyer flasks (total 3.6 L)

Quantitative Production Data

The fermentation of *Eurotium chevalieri* under the conditions specified above yields a variety of secondary metabolites. The table below presents the quantitative yield for **isodihydroauroglaucin** and co-isolated compounds from a 3.6 L culture.

Compound	Yield (mg)
Isodihydroauroglaucin	1.2
Dihydroauroglaucin	13.5
Tetrahydroauroglaucin	17.1
Erythroglaucin	1.2
Physcion	0.6
Compound 6 (unspecified)	2.1

Experimental Protocols

Fermentation of *Eurotium chevalieri*

- **Strain Preparation:** Culture *Eurotium chevalieri* on Potato Dextrose Agar (PDA) plates until a sufficient mycelial mat has formed.
- **Inoculation:** Using a sterile cork borer, cut ten agar plugs from the margin of an actively growing colony. Inoculate each of the twenty 250 mL Erlenmeyer flasks containing 180 mL of sterile Potato Dextrose Broth (PDB) supplemented with 3% NaCl with one agar plug.
- **Incubation:** Incubate the flasks in the dark at 24 °C with constant shaking at 120 rpm for 14 days.
- **Harvesting:** After the incubation period, separate the fungal biomass from the culture broth by filtration.

Extraction and Purification of Isodihydroauroglaucin

- **Biomass Extraction:** Freeze-dry the harvested fungal biomass. Suspend the dried biomass in a 1:1 (v/v) solution of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂). Homogenize the suspension using an Ultra Turrax homogenizer. Sonicate the sample and filter under vacuum to remove the biomass. Repeat this extraction step three times to maximize the yield of metabolites.
- **Solvent Partitioning:** Combine the crude extracts and partition them by dissolving and shaking in a separatory funnel with a 1:1 (v/v) mixture of chloroform (CHCl₃) and water (H₂O). Collect the organic phase and dry it using a rotary evaporator.
- **Purification:** Purify the dried organic extract using Ultra-High-Performance Liquid Chromatography (UPLC) equipped with an analytical C-18 column.

Characterization of Isodihydroauroglaucin

The structural elucidation of **isodihydroauroglaucin** is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for determining its elemental composition.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Molecular Formula	C ₁₉ H ₂₅ O ₃
Pseudomolecular Ion	[M+H] ⁺
Exact Mass-to-Charge Ratio (m/z)	301.1798

NMR Spectroscopy

While the literature confirms the use of ¹H and ¹³C NMR for the structural confirmation of **isodihydroauroglaucin**, a publicly available, comprehensive table of its chemical shifts is not readily available. The structural assignment is typically achieved through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Biosynthesis of Isodihydroauroglaucin

The biosynthesis of **isodihydroauroglaucin**, a prenylated benzaldehyde derivative, is proposed to originate from a hybrid polyketide-terpenoid pathway. The core salicylaldehyde structure is assembled by a polyketide synthase (PKS), followed by modifications such as prenylation by a prenyltransferase.

Putative Biosynthetic Pathway

The following diagram illustrates a putative biosynthetic pathway for **isodihydroauroglaucin**, based on known pathways for related fungal salicylaldehyde derivatives.

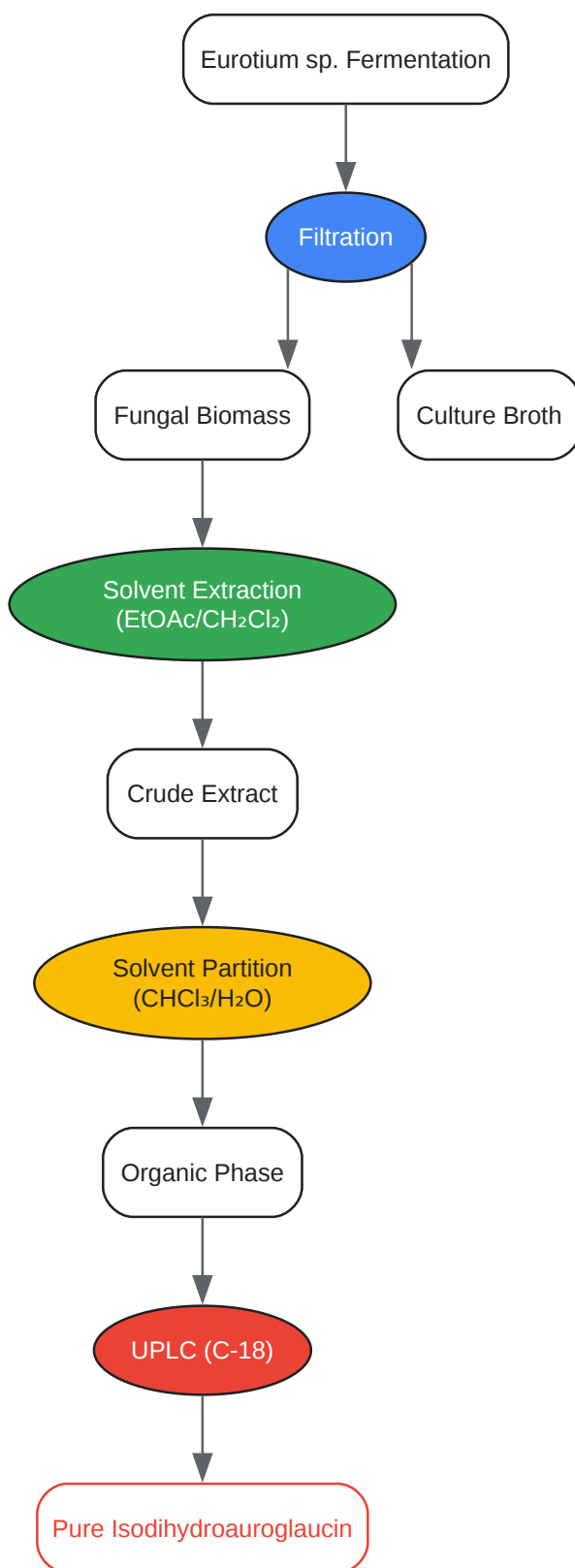


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Caption: Putative biosynthetic pathway of **isodihydroauroglaucin**.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and purification of **isodihydroauroglucin** from *Eurotium* sp. fermentation cultures.



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Caption: Experimental workflow for **isodihydroauroglauцин** isolation.

Conclusion

This technical guide provides a foundational resource for the study of **isodihydroauroglaucin** from *Eurotium* sp. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the biosynthesis, chemical synthesis, and potential therapeutic applications of this and related fungal metabolites. The provided diagrams offer a clear visualization of the biosynthetic and experimental processes, aiding in the conceptualization and design of future studies in this area.

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References

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